3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the indole moiety, the attachment of the ethylamino group, and the construction of the pyrrolidine ring. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione is unique due to its combination of an indole moiety, a pyrrolidine ring, and a phenyl group.
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[2-(5-methyl-1H-indol-3-yl)ethylamino]-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H27N3O2/c1-15(2)17-5-7-19(8-6-17)27-23(28)13-22(24(27)29)25-11-10-18-14-26-21-9-4-16(3)12-20(18)21/h4-9,12,14-15,22,25-26H,10-11,13H2,1-3H3 |
InChI Key |
HHGCDXBWXWVDDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.